CB1 Receptor Binding Affinity: AMG-315 Versus Anandamide (AEA) and AM356
AMG-315 exhibits a Ki of 7.8 nM for the CB1 receptor, demonstrating approximately 30‑fold higher affinity than the endogenous ligand anandamide (AEA; Ki ≈ 240 nM) and a 5‑fold improvement over the hydrolytically stable analogue AM356 (Ki ≈ 39 nM) when measured under identical competitive binding conditions with [³H]CP-55,940 on rat CB1 membranes pretreated with PMSF to inhibit FAAH [1]. The enhanced affinity is attributable to the (13S)-methyl substituent, which occupies a hydrophobic pocket defined by K3.28, L3.29, and V3.32, as confirmed by molecular docking and cryo-EM [1][2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | AMG-315: Ki = 7.8 ± 1.4 nM |
| Comparator Or Baseline | AEA: Ki ≈ 240 nM; AM356: Ki ≈ 39 nM (rat CB1, PMSF-treated membranes) |
| Quantified Difference | ~30‑fold higher affinity than AEA; ~5‑fold higher affinity than AM356 |
| Conditions | Radioligand competition binding, [³H]CP-55,940, rat CB1 membranes with FAAH inhibitor PMSF |
Why This Matters
Higher receptor occupancy at lower concentrations translates to reduced compound usage in dose‑response studies and minimizes off‑target effects, directly impacting assay cost and data quality.
- [1] Liu Y, Ji L, Eno M, Kudalkar S, Li A, Schimpgen M, et al. (R)-N-(1-Methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamide (AMG315): A Novel Chiral Potent Endocannabinoid Ligand with Stability to Metabolizing Enzymes. J Med Chem. 2018;61(19):8639-8657. doi:10.1021/acs.jmedchem.8b00611. View Source
- [2] Krishna Kumar K, Shalev-Benami M, Robertson MJ, Hu H, Banister SD, Hollingsworth SA, et al. Structural basis for activation of CB1 by an endocannabinoid analog. Nat Commun. 2023;14:2672. doi:10.1038/s41467-023-37864-4. View Source
